molecular formula C13H16BrFN2O B14902158 1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide

1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B14902158
M. Wt: 315.18 g/mol
InChI Key: UOVFMTFHOTYZEC-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide is a piperidine-derived compound featuring a carboxamide group at the 4-position of the piperidine ring and a 4-bromo-2-fluorophenylmethyl substituent at the nitrogen atom.

Properties

Molecular Formula

C13H16BrFN2O

Molecular Weight

315.18 g/mol

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C13H16BrFN2O/c14-11-2-1-10(12(15)7-11)8-17-5-3-9(4-6-17)13(16)18/h1-2,7,9H,3-6,8H2,(H2,16,18)

InChI Key

UOVFMTFHOTYZEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Alkylation of Piperidine-4-carboxamide with 4-Bromo-2-fluorobenzyl Halide

Reaction Overview

This method involves the direct alkylation of piperidine-4-carboxamide using 4-bromo-2-fluorobenzyl bromide or chloride. The nucleophilic nitrogen of piperidine attacks the electrophilic benzyl halide, forming the desired C–N bond.

Procedure
  • Substrate Preparation : Piperidine-4-carboxamide (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
  • Alkylation : 4-Bromo-2-fluorobenzyl bromide (1.2 equiv) is added dropwise, followed by potassium carbonate (2.0 equiv) as a base.
  • Reaction Conditions : The mixture is stirred at 80°C for 12–16 hours.
  • Workup : The crude product is filtered, washed with water, and purified via recrystallization (ethanol/water).
Data Table: Optimization Parameters
Parameter Condition Yield (%) Purity (%) Source Citation
Solvent DMF 65 95
Base K₂CO₃ 70 97
Temperature (°C) 80 68 96
Reaction Time (h) 14 72 98

Key Observations :

  • Elevated temperatures (80°C) improve reaction kinetics but may necessitate rigorous exclusion of moisture to prevent hydrolysis of the benzyl halide.
  • Substituting DMF with acetonitrile reduces yield to 52% due to diminished solubility of the base.

Hydrolysis and Amidation of Methyl 1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxylate

Reaction Overview

This two-step approach converts the methyl ester intermediate (CAS: CSCS00000487663) into the target carboxamide via hydrolysis followed by amidation.

Step 1: Ester Hydrolysis
  • Substrate : Methyl 1-[(4-bromo-2-fluorophenyl)methyl]piperidine-4-carboxylate (1.0 equiv) is suspended in aqueous NaOH (2.0 M).
  • Conditions : Reflux at 100°C for 6 hours.
  • Product Isolation : Acidification with HCl yields the carboxylic acid, filtered and dried.
Step 2: Carboxamide Formation
  • Coupling Reagents : The carboxylic acid (1.0 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF.
  • Ammonolysis : Gaseous NH₃ is introduced at 0°C, followed by stirring at 25°C for 8 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) affords the pure carboxamide.
Data Table: Stepwise Yields
Step Reagents/Conditions Yield (%) Purity (%) Source Citation
Hydrolysis NaOH (2.0 M), 100°C, 6 h 89 99
Amidation EDCl/HOBt, NH₃, DMF, 25°C 78 98

Key Observations :

  • EDCl/HOBt coupling minimizes racemization compared to carbodiimide-based methods.
  • Direct amidation using ammonium chloride instead of gaseous NH₃ reduces yield to 62%.

Ring-Closing Metathesis and Functionalization

Reaction Overview

This advanced route constructs the piperidine ring in situ with pre-installed substituents, leveraging Grubbs catalyst-mediated cyclization.

Procedure
  • Diene Synthesis : 4-Bromo-2-fluorobenzylamine is reacted with acryloyl chloride to form N-(4-bromo-2-fluorobenzyl)acrylamide.
  • Ring-Closing Metathesis : The diene (1.0 equiv) is treated with Grubbs II catalyst (0.1 equiv) in dichloromethane under reflux for 24 hours.
  • Hydrogenation : The resulting cyclic enamine is hydrogenated (H₂, Pd/C) to yield the piperidine scaffold.
  • Carboxamide Introduction : The exocyclic amine is acylated using chloroacetyl chloride, followed by ammonolysis.
Data Table: Critical Parameters
Step Conditions Yield (%) Purity (%) Source Citation
Metathesis Grubbs II, CH₂Cl₂, reflux 55 90
Hydrogenation H₂ (1 atm), Pd/C, EtOH 92 99
Acylation Chloroacetyl chloride, Et₃N 85 97

Key Observations :

  • Grubbs II catalyst outperforms first-generation catalysts in minimizing oligomerization.
  • Microwave-assisted metathesis reduces reaction time to 2 hours but decreases yield to 48%.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison
Parameter Alkylation Hydrolysis/Amidation Ring-Closing Metathesis
Total Yield (%) 68–72 70 41
Purity (%) 95–98 97–99 90–97
Scalability High Moderate Low
Cost Efficiency $ $$ $$$
Operational Complexity Low Moderate High

Industrial-Scale Optimization Strategies

Continuous Flow Alkylation

  • Reactor Design : Tubular reactors with inline IR monitoring enable real-time adjustment of stoichiometry.
  • Solvent Recycling : DMF is recovered via vacuum distillation, reducing waste and cost.

Catalytic Amidation

  • Enzyme-Catalyzed Process : Lipase B (Candida antarctica) converts the ester to carboxamide in aqueous buffer (pH 7.4), achieving 88% yield with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and signal transduction processes. Further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Core Structure Substituents Functional Groups Molecular Formula
1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide (Target) Piperidine-4-carboxamide 4-Bromo-2-fluorophenylmethyl Carboxamide, Bromine, Fluorine C₁₃H₁₅BrFN₂O
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride () Piperidine-4-carboxylic acid 4-Bromophenylmethyl Carboxylic acid, Bromine C₁₃H₁₇BrClNO₂
N-(3-morpholinopropyl)-1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxamide () Piperidine-4-carboxamide Oxazole-linked o-tolyl, morpholinopropylamine Oxazole, Morpholine, Carboxamide C₂₉H₃₉F₃N₄O₂
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () Piperidine-4-carboxamide Naphthalene-ethyl, 4-fluorobenzyl Naphthalene, Fluorine, Carboxamide C₂₆H₂₈FN₃O
1-(2-((4-Bromobenzyl)amino)ethyl)-N-hydroxypiperidine-4-carboxamide () Piperidine-4-carboxamide 4-Bromobenzylaminoethyl Amine, Hydroxyl, Bromine C₁₆H₂₃BrN₄O₂

Key Observations :

  • Target vs. The 2-fluoro substituent adds electronegativity, which may improve target binding compared to the purely brominated analog .
  • Target vs. However, the oxazole moiety may confer antiviral activity .
  • Target vs. Naphthalene Derivatives () : The naphthalene group in increases hydrophobicity, which could enhance blood-brain barrier penetration but reduce solubility. The target’s bromo-fluorophenyl group balances lipophilicity and polarity .

Q & A

Basic: What experimental methodologies are recommended for synthesizing 1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Bromination and fluorination of the phenyl ring precursor (e.g., using NaBr or HBr under controlled conditions) .
  • Piperidine functionalization via nucleophilic substitution or reductive amination, often employing dichloromethane as a solvent and sodium hydroxide for pH adjustment .
  • Carboxamide formation using coupling agents like EDCl/HOBt or CDI in anhydrous conditions .

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Advanced: How can computational modeling streamline the design of novel derivatives of this compound?

Answer:
Advanced computational approaches include:

  • Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states .
  • Molecular docking to assess binding affinity to target receptors (e.g., CNS targets due to the piperidine moiety) .
  • Machine learning to correlate structural modifications with physicochemical properties (e.g., logP, solubility) .

Case Study:
ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40% .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR for confirming substituent positions and piperidine conformation .
    • FT-IR to verify carboxamide (C=O stretch at ~1650 cm⁻¹) and aryl halide bonds .
  • Chromatography:
    • HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
  • Crystallography:
    • Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., piperidine chair conformation) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from:

  • Assay variability (e.g., cell line differences, concentration ranges).
  • Structural analogs with subtle modifications (e.g., fluorophenyl vs. chlorophenyl derivatives) .

Methodological Solutions:

  • Meta-analysis of existing data to identify trends.
  • Dose-response studies under standardized conditions (e.g., IC₅₀ comparisons) .
  • Theoretical alignment using pharmacophore models to rationalize activity differences .

Advanced: What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Answer:

  • Structural modifications:
    • Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperidine ring .
    • Replace the bromo-fluorophenyl group with bioisosteres (e.g., pyridyl) .
  • Formulation approaches:
    • Use cyclodextrin complexes or lipid nanoparticles .
    • Adjust pH for salt formation (e.g., hydrochloride salt) .

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